Secoverine
Beschreibung
Historical Context of Secoverine Research Initiation
Early research into this compound focused on its potential as a neurotropic spasmolytic agent. Spasmolytic agents are drugs used to relieve spasms of smooth muscle. Neurotropic spasmolytics specifically act on the nerves that control smooth muscle.
Initial studies classified this compound as a neurotropic spasmolytic agent with specific antimuscarinic properties. tebubio.comnih.gov. Research indicated that the compound exhibited no nicotinolytic or antihistaminic activity. targetmol.comtebubio.com. It demonstrated moderate antiserotonergic activity and an inhibitory effect on the noradrenaline uptake mechanism in the vas deferens. targetmol.comtebubio.com. Additionally, marked local anesthetic activity was observed in early investigations. targetmol.comtebubio.com.
The understanding of muscarinic receptors has evolved significantly over time, moving from a view of a single receptor type to the identification of multiple subtypes (M1-M5). wikipedia.orgcapes.gov.br. This evolution in research paradigms has influenced the study of compounds like this compound. Muscarinic acetylcholine (B1216132) receptors (mAChRs) are G protein-coupled receptors found in the cell membranes of certain neurons and other cells, playing roles primarily in the parasympathetic nervous system. wikipedia.org. They are distinguished from nicotinic acetylcholine receptors by their sensitivity to muscarine. wikipedia.org.
This compound has been utilized in research to probe the characteristics of muscarinic receptors. Studies have compared the affinity of this compound for muscarinic receptors in different tissues, such as guinea-pig left atrium, ileal longitudinal muscle, and rat urinary bladder and ileum. nih.gov. While initially described as a selective muscarinic receptor antagonist targetmol.comtebubio.com, later research using rat heart and brain receptors suggested that this compound might be a non-selective muscarinic antagonist in these tissues at certain concentrations. nih.gov. This highlights how the evolving understanding of receptor subtypes has refined the characterization of compounds like this compound. Further research has investigated the pharmacological characteristics of muscarinic receptors in tissues like mouse isolated urinary bladder smooth muscle, where s-secoverine was among the antagonists used to determine functional affinity estimates (pKB values) nih.govbps.ac.uk. These studies contribute to the understanding of which muscarinic receptor subtypes (e.g., M3 receptors) are predominant in mediating certain tissue responses. nih.gov.
General Pharmacological Classification and Scope of Academic Inquiry
Pharmacologically, this compound is broadly classified as a muscarinic receptor antagonist. targetmol.comtebubio.com. This classification places it within the larger group of parasympatholytic agents, which inhibit the actions of the parasympathetic nervous system. nih.gov. Academic inquiry into this compound has encompassed its effects on smooth muscle, its interactions with different receptor subtypes, and its general pharmacological properties beyond muscarinic antagonism. targetmol.comtebubio.comnih.govnih.govnih.gov. The scope of research has included in vitro studies on isolated tissues and investigations into its effects on various physiological systems. nih.govnih.govresearchgate.net.
Positioning this compound Research within Cholinergic Pharmacology and Medicinal Chemistry
This compound research is positioned within the broader fields of cholinergic pharmacology and medicinal chemistry. Cholinergic pharmacology studies drugs that affect the neurotransmitter acetylcholine and its receptors (both muscarinic and nicotinic). nih.govunimi.itderangedphysiology.commdpi.com. As a muscarinic antagonist, this compound directly interacts with a key component of the cholinergic system. targetmol.comtebubio.comwikipedia.org. Medicinal chemistry is concerned with the design, synthesis, and development of pharmaceutical agents. iu.edu. Research on this compound contributes to medicinal chemistry by providing insights into the structural features required for muscarinic receptor binding and antagonism, potentially informing the design of new compounds with more selective or potent effects. Studies investigating the stereochemical aspects of antimuscarinic agents, for instance, are relevant to understanding the relationship between chemical structure and pharmacological activity in this class of compounds. acs.org. Research into muscarinic receptors continues to be an active area, with implications for various physiological processes and potential therapeutic applications. capes.gov.brpsychiatrictimes.comfrontiersin.orgplos.org.
Here is a table summarizing some key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₅NO₂ | nih.govtargetmol.com |
| Molecular Weight | 345.52 g/mol | targetmol.com |
| PubChem CID | 42470 | nih.govzhanggroup.orgumich.edu |
| CAS Number | 57558-44-8 | nih.govchemblink.comchemwhat.com |
| Classification | Selective muscarinic receptor antagonist (early research) | targetmol.comtebubio.com |
| Classification | Non-selective muscarinic antagonist on rat heart and brain (later research) | nih.gov |
While detailed research findings are integrated into the text above, the following points highlight some specific observations from academic studies:
this compound inhibited bethanechol-induced gastric acid secretion and motility in the mouse isolated stomach. researchgate.net.
In the mouse isolated stomach, this compound inhibited gastric motility at lower doses than those required to affect secretion, unlike atropine (B194438). researchgate.net.
Studies on rat heart and brain receptors indicated that this compound's interaction with muscarinic receptors was competitive and of high affinity (Ki ~4.10⁻⁹ M) at concentrations up to 10⁻⁶ M. nih.gov.
At higher concentrations (between 10⁻⁶ and 10⁻³ M), this compound showed interaction with an additional receptor site, suggesting a possible allosteric interaction. nih.gov.
Research using mouse urinary bladder smooth muscle showed s-secoverine having a pKB value of 8.21±0.09 against (+)-cis-dioxolane-induced contractions, correlating favorably with pKi values at human recombinant muscarinic M3 receptors. nih.govbps.ac.uk.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
57558-44-8 |
|---|---|
Molekularformel |
C22H35NO2 |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
1-cyclohexyl-4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butan-1-one |
InChI |
InChI=1S/C22H35NO2/c1-4-23(16-8-11-22(24)20-9-6-5-7-10-20)18(2)17-19-12-14-21(25-3)15-13-19/h12-15,18,20H,4-11,16-17H2,1-3H3 |
InChI-Schlüssel |
WAVYHSURRZBQKO-UHFFFAOYSA-N |
SMILES |
CCN(CCCC(=O)C1CCCCC1)C(C)CC2=CC=C(C=C2)OC |
Kanonische SMILES |
CCN(CCCC(=O)C1CCCCC1)C(C)CC2=CC=C(C=C2)OC |
Verwandte CAS-Nummern |
57558-46-0 (hydrochloride) |
Synonyme |
1-cyclohexyl-4-(ethyl(p-methoxy-alpha-methylphenyl)amino)-1-butanone secoverine secoverine hydrochloride secovorine |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Chemical Derivatization of Secoverine
Established Synthetic Pathways for Secoverine Production
The synthesis of this compound typically involves the construction of its complex amine and ketone functionalities. Various synthetic strategies have been explored to achieve this.
Key Synthetic Routes
One approach to the synthesis of this compound utilizes 4-methoxypropiophenone as a key intermediate jocpr.com. 4-Methoxypropiophenone (PubChem CID: 67144) is an aromatic ketone that serves as a building block in organic synthesis tcichemicals.comthegoodscentscompany.comfishersci.bechemicalbook.com. It can be prepared through methods such as the Friedel-Crafts acylation of anisole (B1667542) with propionic anhydride (B1165640) jocpr.comresearchgate.net. Studies have investigated the use of various catalysts, including solid acid catalysts like mordenite (B1173385) zeolite, to optimize this acylation step jocpr.comresearchgate.net.
While specific detailed step-by-step synthetic routes for this compound starting directly from 4-methoxypropiophenone were not extensively detailed in the provided search results, the mention of 4-methoxypropiophenone as an intermediate jocpr.com suggests its incorporation into the this compound structure, likely through subsequent reactions involving the introduction of the cyclohexyl and the complex amine-containing side chain. The synthesis of complex organic molecules like this compound often involves multi-step convergent or linear strategies, building the molecule piece by piece.
Reaction Conditions and Yield Optimization Studies
Optimizing reaction conditions is crucial in chemical synthesis to maximize yield, purity, and efficiency arborpharmchem.com. Factors such as temperature, pressure, catalyst choice, and reactant concentration play significant roles in the outcome of a reaction chemrxiv.org.
While specific detailed studies on reaction conditions and yield optimization specifically for this compound synthesis were not prominently featured in the search results, the general principles of yield optimization in API synthesis and organic reactions are applicable arborpharmchem.comchemrxiv.org. These principles involve systematically varying reaction parameters to find the optimal balance for the desired product formation while minimizing side reactions chemrxiv.org. High-throughput experimentation and computational methods are increasingly used in modern synthesis to accelerate this optimization process reactwise.com.
Stereochemical Considerations in this compound Synthesis
This compound possesses a chiral center, leading to the existence of enantiomers. The stereochemistry of a drug molecule can significantly influence its pharmacological activity ub.edu.
Impact of Stereochemistry on Pharmacological Activity in Preclinical Models
The stereochemistry of chiral compounds can have a profound impact on their interaction with biological targets, such as receptors and enzymes, leading to different pharmacological profiles for each enantiomer ub.edu.
Studies have compared the activity of racemic this compound and (S)-Secoverine nih.gov. Research indicates that racemic this compound and (S)-secoverine possess similar selectivity in certain contexts, such as their interaction with muscarinic receptors nih.gov. This suggests that, in these specific preclinical models or receptor subtypes examined, the (S)-enantiomer may be the primary contributor to the observed activity of the racemic mixture, or both enantiomers contribute similarly. Further detailed pharmacological studies on isolated enantiomers are typically needed to fully elucidate the stereoselectivity of drug action.
Development and Characterization of this compound Analogues
The development of analogues involves modifying the chemical structure of a lead compound, like this compound, to explore changes in activity, selectivity, and pharmacokinetic properties. This process often involves the synthesis and characterization of new compounds structurally related to the parent molecule nih.gov.
While the search results mention the synthesis and characterization of analogues of other compounds, such as himbacine (a muscarinic antagonist) researchgate.net and silvestrol (B610840) (a natural product) nih.gov, specific details regarding the development and characterization of this compound analogues were not provided. However, the general approach to analogue development involves rational design based on structure-activity relationships, followed by synthesis and comprehensive characterization using spectroscopic and analytical techniques (e.g., NMR, MS, chromatography) to confirm their structure and purity nih.gov. Subsequent preclinical testing would then evaluate their pharmacological properties.
Structure-Activity Relationship (SAR) Studies of Analogues for Muscarinic Receptor Interaction
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure influence its biological activity. gardp.org For this compound, SAR studies of its analogues have focused on their interaction with muscarinic receptors. nih.gov
This compound has been characterized as a non-selective muscarinic antagonist. nih.gov Studies analyzing the binding of this compound to different muscarinic receptor subtypes (M1, M2 from brain and heart) revealed similar high affinities, suggesting a lack of differentiation between these subtypes at certain concentrations. nih.gov At higher concentrations, this compound has been shown to interact with an allosteric site on muscarinic receptors, affecting tracer kinetics and suggesting the formation of a ternary complex. nih.gov This allosteric interaction was found to be dependent on both the tracer used and the tissue. nih.gov
Research comparing the affinity of this compound with other muscarinic receptor antagonists in different tissues, such as guinea-pig left atrium and ileal longitudinal muscle, and rat urinary bladder and ileum, found that this compound exhibited similar affinity across these tissues. nih.govoup.com This contrasts with other antagonists like fenipramide and 4-DAMP, which showed higher affinity in ileal longitudinal muscle compared to atrial receptors. oup.com
Studies have also explored the interaction of this compound and its enantiomers with muscarinic receptors. Racemic this compound and (S)-secoverine have shown similar selectivity profiles, including towards the M3 and M5 receptor subtypes. capes.gov.br
Table 1: Comparative Affinity of this compound and Other Antagonists for Muscarinic Receptors in Guinea-Pig Tissues
| Compound | Tissue | Affinity (pA₂) (vs. Carbachol) researchgate.net |
| This compound | Left Atrium | Similar nih.govoup.com |
| This compound | Ileal Longitudinal Muscle | Similar nih.govoup.com |
| Fenipramide | Left Atrium | Lower than Ileum oup.com |
| Fenipramide | Ileal Longitudinal Muscle | Higher than Atrium oup.com |
| 4-DAMP | Left Atrium | Lower than Ileum oup.com |
| 4-DAMP | Ileal Longitudinal Muscle | Higher than Atrium oup.com |
| Atropine (B194438) | Various Muscarinic Receptors | High Affinity nih.gov |
Note: Data is based on comparisons and reported similar/different affinities rather than precise pA₂ values for this compound in these specific sources.
Rational Design Principles for Novel Chemical Entities Based on this compound Scaffold
Rational design in chemistry involves using an understanding of structure-activity relationships and biological targets to design novel compounds with desired properties. fredericetiemble.comengineeringnews.co.za Based on the this compound scaffold and its interaction with muscarinic receptors, rational design principles can be applied to develop novel chemical entities.
The this compound scaffold, with its core structure, serves as a starting point for modifications aimed at altering or improving its pharmacological profile, particularly its selectivity and potency at muscarinic receptor subtypes. Understanding the key structural features of this compound that contribute to its binding affinity and its interaction with both orthosteric and allosteric sites on muscarinic receptors is crucial for rational design. nih.govfrontiersin.org
While specific detailed examples of novel chemical entities rationally designed directly based on the this compound scaffold for muscarinic receptor interaction are not extensively detailed in the provided search results, the general principles of rational design in medicinal chemistry are applicable. These principles involve:
Identification of key pharmacophores: Determining the essential functional groups and structural arrangements in this compound responsible for muscarinic receptor binding.
Exploration of structural variations: Modifying different parts of the this compound molecule (e.g., the cyclohexyl ring, the butanone chain, the ethylamino group, or the methoxyphenyl group) to study the impact on receptor affinity and selectivity. SAR studies of existing analogues, as discussed in the previous section, provide valuable data for this step. nih.govoup.comcapes.gov.br
Targeting specific receptor subtypes: Designing analogues with structural features predicted to favor binding to a particular muscarinic receptor subtype (M1, M2, M3, M4, or M5) based on known receptor structures and ligand-binding interactions, although achieving high selectivity among muscarinic subtypes through the orthosteric site has been challenging. frontiersin.org
Considering allosteric modulation: Designing compounds that interact with the allosteric site identified for this compound, which could offer an alternative strategy for achieving subtype selectivity or modulating receptor function. nih.govfrontiersin.org
Computational modeling and docking studies: Utilizing computational tools to predict the binding modes and affinities of designed analogues to muscarinic receptors, guiding synthesis efforts. mdpi.com
The development of novel muscarinic ligands, including agonists and antagonists, often involves exploring diverse chemical scaffolds and applying SAR and rational design principles to optimize their activity and selectivity. mdpi.comresearchgate.net While this compound itself is a known muscarinic antagonist, its structure provides a basis for the design of new compounds with potentially improved pharmacological properties for targeting muscarinic receptors.
Pharmacological Characterization and Mechanistic Elucidation of Secoverine
Muscarinic Receptor Binding Profile
The interaction of secoverine with muscarinic acetylcholine (B1216132) receptors has been characterized through various pharmacological assays, revealing a complex, concentration-dependent mechanism of action that involves both competitive and allosteric interactions.
Ligand binding studies have been employed to quantify the affinity of this compound for muscarinic receptors. In assays using rat heart (cardiac M2) and brain (cortical M1 and M2) receptors, this compound demonstrated a high affinity. nih.gov The inhibition constant (Ki) was determined to be 4x10⁻⁹ M, indicating a potent interaction with the receptor binding site at concentrations up to 10⁻⁶ M. nih.gov
Functional studies on isolated tissues, such as the guinea pig ileum and rat jejunum, have been used to determine the pA2 value, a measure of an antagonist's potency. nih.gov These experiments demonstrated that this compound is approximately 0.6 times as active as atropine (B194438), a classic muscarinic antagonist. nih.gov
This compound Binding Affinity
| Parameter | Value | Receptor Source |
|---|---|---|
| Ki (Inhibition Constant) | 4.0 x 10-9 M | Rat Cardiac & Brain Receptors nih.gov |
Comparative Antagonist Potency
| Compound | Relative Activity (vs. Atropine) | Assay Basis |
|---|---|---|
| This compound | ~0.6x | pA2 values nih.gov |
At concentrations up to 10⁻⁶ M, this compound's interaction with muscarinic receptors is characterized as competitive. nih.gov This mode of antagonism was demonstrated in in-vitro experiments on smooth muscle preparations from guinea pig ileum and rat jejunum, where this compound competitively inhibited the effects of muscarinic agonists. nih.gov Competitive antagonism implies that this compound binds to the same site as the endogenous neurotransmitter, acetylcholine, and other muscarinic agonists, thereby blocking their action without activating the receptor itself. nih.govmdpi.com
While this compound acts as a competitive antagonist at lower concentrations, its mechanism of action changes significantly at higher concentrations. nih.gov Between 10⁻⁶ M and 10⁻³ M, this compound interacts with an additional, distinct site on the muscarinic receptor. nih.gov This interaction at a secondary, or allosteric, site results in the formation of a ternary complex, consisting of the this compound molecule, a radiolabeled ligand, and the receptor. nih.gov The existence of such allosteric sites on muscarinic receptors is a known phenomenon, where binding of a modulator ligand can alter the receptor's conformation and influence the binding or action of the primary (orthosteric) ligand. mdpi.com The potency of this compound's allosteric effect was found to be dependent on both the tissue and the specific radioligand used in the assay. nih.gov
The allosteric interaction of this compound at high concentrations has been shown to impact receptor kinetics. nih.gov Specifically, this interaction leads to a reduction in the dissociation rates of tritium-labeled ligands from the receptor. nih.gov By slowing the "off-rate" of other ligands, this compound effectively prolongs their interaction with the receptor. While this finding suggests that this compound's allosteric binding may promote a longer residence time for orthosteric ligands, detailed kinetic studies quantifying this compound's own association (k-on) and dissociation (k-off) rates, and thus its specific residence time, are not extensively detailed in the available literature. nih.govuniversiteitleiden.nl
Muscarinic Receptor Subtype Selectivity and Specificity
The muscarinic receptor family consists of five distinct subtypes (M1, M2, M3, M4, and M5), which are distributed differently across various tissues and mediate distinct physiological functions. nih.govfrontiersin.org An antagonist's profile is critically defined by its relative affinity for these subtypes.
Despite initial observations in vivo that suggested some selectivity, detailed radioligand binding studies have concluded that this compound is a non-selective muscarinic antagonist. nih.govnih.gov A thorough analysis using specific radioligands for M1 receptors ([³H]pirenzepine) and M2 receptors ([³H]N-methylscopolamine and [³H]oxotremorine-M) revealed identical affinities of this compound for rat cerebral cortical M1 receptors and both brain and cardiac M2 receptors. nih.gov This lack of differentiation among M1 and M2 subtypes in binding assays makes it unlikely that this compound can distinguish between the different muscarinic receptor subtypes. nih.gov
This compound Muscarinic Subtype Selectivity
| Receptor Subtype | Binding Profile |
|---|---|
| M1 (Rat Cerebral Cortex) | Non-selective; Identical affinity to M2 nih.gov |
| M2 (Rat Brain & Cardiac) | Non-selective; Identical affinity to M1 nih.gov |
| M3, M4, M5 | Not explicitly differentiated in cited binding studies nih.gov |
Role of this compound as a Putative M2 Antagonist
This compound's interaction with muscarinic acetylcholine receptors includes significant activity at the M2 subtype. The M2 receptor is a key component of the central and peripheral nervous systems, notably acting as a presynaptic autoreceptor that provides negative feedback for acetylcholine (ACh) release. researchgate.net Blockade of these presynaptic M2 receptors is a therapeutic strategy aimed at increasing synaptic ACh levels. researchgate.net Studies focusing on this compound's binding profile have analyzed its effects on various receptor populations, including rat cardiac receptors, which are predominantly of the M2 subtype. nih.gov While this compound does bind to M2 receptors with high affinity, its action is not exclusive to this subtype, classifying it as a non-selective muscarinic antagonist rather than a specific M2 blocker. nih.gov
Evidence for Non-Selectivity at Certain Receptor Subtypes and Concentrations
Research indicates that this compound does not significantly differentiate between muscarinic receptor subtypes in binding assays. nih.gov Detailed analysis using specific radioligands for M1 (cerebral cortical) and M2 (cardiac and brain) receptors revealed that this compound exhibits nearly identical high affinity for these subtypes, with a reported inhibitory constant (Ki) of 4x10⁻⁹ M. nih.gov This lack of preference suggests that at the binding level, this compound is a non-selective antagonist. nih.gov
However, the nature of its interaction is concentration-dependent. At concentrations up to 10⁻⁶ M, this compound acts as a competitive antagonist. nih.gov At higher concentrations, ranging from 10⁻⁶ to 10⁻³ M, its mechanism becomes more complex, involving an interaction with an allosteric site on the muscarinic receptor. nih.gov This allosteric interaction can alter the kinetics of other ligands binding to the receptor, suggesting the formation of a ternary complex involving the receptor, the radioligand, and this compound. nih.gov
Interestingly, while in vitro binding studies show a lack of selectivity, in vivo and isolated tissue experiments reveal a functional or tissue-based selectivity. nih.govnih.gov For example, this compound demonstrates potent antispasmodic activity on the smooth muscle of the ileum, jejunum, and trachea, but has only marginal effects on cholinergically-mediated functions such as salivation, lacrimation, urinary bladder function, or gastric acid production. nih.gov This discrepancy suggests that the selectivity observed in functional assays may arise from factors other than simple receptor subtype affinity, such as differences in receptor reserve or signaling pathways in different tissues.
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor Subtype | Tissue Source | Finding | Citation |
|---|---|---|---|
| M1 | Rat Cerebral Cortex | High affinity (Ki 4x10⁻⁹ M) | nih.gov |
| Brain M2 | Rat Brain | High affinity (Ki 4x10⁻⁹ M) | nih.gov |
| Cardiac M2 | Rat Heart | High affinity (Ki 4x10⁻⁹ M) | nih.gov |
| Conclusion | Non-selective; does not differentiate between M1 and M2 subtypes in binding assays. | nih.gov |
Selectivity in Modulating Presynaptic vs. Postsynaptic Muscarinic Receptors
A key feature of this compound's pharmacological profile is its pronounced activity at presynaptic muscarinic receptors. These receptors, primarily M2 and M4 subtypes, function as autoreceptors that inhibit the release of acetylcholine from nerve terminals. researchgate.net By blocking these presynaptic autoreceptors, this compound effectively removes the negative feedback mechanism that normally limits ACh release. nih.gov This action suggests a functional selectivity for presynaptic sites, leading to an enhancement of cholinergic transmission. nih.gov This mechanism contrasts with the action of postsynaptic muscarinic antagonists, which block the effects of acetylcholine on target cells like smooth muscle or glands. cvphysiology.com While this compound also blocks postsynaptic receptors, its ability to augment ACh release via presynaptic blockade is a distinguishing characteristic of its mechanism.
Molecular Mechanisms of Action
Inhibition of Acetylcholine Release via Autoreceptor Blockade
The primary molecular mechanism for this compound's enhancement of cholinergic activity is its blockade of inhibitory presynaptic autoreceptors. nih.gov In cholinergic neurons, the release of acetylcholine into the synapse is regulated by M2 muscarinic autoreceptors on the presynaptic terminal. researchgate.netresearchgate.net When acetylcholine binds to these autoreceptors, it initiates a feedback loop that inhibits further release of the neurotransmitter. researchgate.net
This compound functions as an antagonist at these autoreceptors. nih.gov By binding to and blocking them, it prevents acetylcholine from exerting its inhibitory effect. This disruption of the negative feedback loop leads to an increased release of acetylcholine from the presynaptic neuron, thereby augmenting cholinergic activity in the synapse. researchgate.netnih.gov This approach is considered a novel strategy for enhancing central cholinergic transmission. nih.gov
Interplay with G-Protein Coupled Receptor Signaling Pathways
Muscarinic receptors, the targets of this compound, are members of the G-protein coupled receptor (GPCR) superfamily. cvphysiology.com These receptors transduce extracellular signals by activating intracellular heterotrimeric G-proteins. cvphysiology.com Muscarinic receptor subtypes are preferentially coupled to different G-protein classes; for instance, M2 receptors typically couple to Gαi/o proteins, which inhibit adenylyl cyclase, while M3 receptors couple to Gαq/11 proteins, which activate the phospholipase C pathway. researchgate.net
As a muscarinic antagonist, this compound's fundamental action is to prevent the receptor from being activated by acetylcholine. This blockade at the receptor level directly inhibits the subsequent G-protein activation and the entire downstream signaling cascade. By preventing the conformational change in the receptor that is necessary for G-protein coupling, this compound effectively uncouples the receptor from its intracellular signaling pathway. Furthermore, at high concentrations, this compound's interaction with an allosteric site on the receptor introduces another layer of complexity, modifying the receptor's conformation and its interaction with both the primary agonist (acetylcholine) and potentially the G-protein itself. nih.govmdpi.com
Musculotropic Activity Independent of Specific Ion Channel Antagonism
Crucially, research has shown that this musculotropic activity is not caused by a specific antagonism of calcium channels, a mechanism seen with other spasmolytics like verapamil. nih.gov Instead, its direct action is more comparable to that of papaverine (B1678415). nih.gov This indicates that this compound's ability to relax smooth muscle is not reliant on blocking the influx of calcium through specific voltage-gated ion channels, which is a common pathway for inducing muscle relaxation. cvphysiology.comnih.govresearchgate.net
Table 2: Comparative Spasmolytic Activity of this compound
| Activity Type | Comparison Compound | Relative Potency of this compound | Citation |
|---|---|---|---|
| Antimuscarinic | Atropine | ~0.6 times as active | nih.gov |
| Musculotropic | Papaverine | 3.3 to 13.3 times as active | nih.gov |
Other Pharmacological Activities Beyond Cholinergic Modulation
Beyond its effects on cholinergic systems, this compound exhibits a distinct profile of pharmacological activities, including the inhibition of noradrenaline uptake and local anesthetic properties. Notably, it appears to lack activity at nicotinic and histamine (B1213489) receptors.
This compound has been demonstrated to possess an inhibitory effect on the noradrenaline uptake mechanism. nih.gov This activity was specifically observed in the vas deferens, indicating that this compound can interfere with the reuptake of this key neurotransmitter. nih.gov The inhibition of noradrenaline reuptake leads to an increased concentration of noradrenaline in the synaptic cleft, which can potentiate noradrenergic signaling.
| Pharmacological Activity | Effect | Tissue Studied |
| Noradrenaline Uptake | Inhibitory | Vas Deferens |
This table summarizes the observed effect of this compound on noradrenaline uptake based on available research.
Research has identified that this compound possesses marked local anesthetic activity. nih.gov This property is a significant aspect of its pharmacological profile, distinct from its antimuscarinic effects. nih.gov Local anesthetics typically function by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the propagation of action potentials and resulting in a loss of sensation in the area of application. The pronounced local anesthetic effect of this compound suggests it may have a meaningful interaction with these channels. nih.gov
| Property | Observation |
| Local Anesthetic Activity | Marked |
This table indicates the level of local anesthetic activity observed for this compound.
Pharmacological studies have concluded that this compound does not possess nicotinolytic or antihistaminic activity. nih.gov This indicates that this compound does not significantly interact with nicotinic acetylcholine receptors or histamine receptors. nih.gov The lack of these activities helps to define the specificity of this compound's pharmacological actions, distinguishing it from agents that may have broader effects on various receptor systems. nih.gov
| Activity | Result |
| Nicotinolytic Activity | Absent |
| Antihistaminic Activity | Absent |
This table summarizes the findings regarding this compound's activity at nicotinic and histamine receptors.
Preclinical Pharmacological Investigations: in Vitro and Non Human in Vivo Studies
In Vitro Pharmacological Studies
Isolated Smooth Muscle Preparations
In vitro studies on isolated smooth muscle preparations from the guinea pig ileum and rat jejunum have demonstrated that secoverine exhibits competitive antagonism against muscarinomimetic agents. nih.gov The research established that this compound's antimuscarinic activity is approximately 0.6 times as potent as atropine (B194438) in these tissues. nih.gov This antagonistic action was found to be reversible, with a quick onset and a long duration. nih.gov The pA2 values, a measure of antagonist potency, were determined to compare the activity of this compound with that of atropine, a standard muscarinic antagonist.
| Compound | Tissue Preparation | Relative Activity (vs. Atropine) |
|---|---|---|
| This compound | Guinea Pig Ileum, Rat Jejunum | ~0.6 |
| Atropine | Guinea Pig Ileum, Rat Jejunum | 1.0 (Reference) |
The antimuscarinic properties of this compound were also evaluated using calf trachea smooth muscle preparations. nih.gov In these in vitro experiments, this compound demonstrated a competitive antagonism against muscarinic agonists, consistent with its activity observed in gastrointestinal smooth muscle. nih.gov The potency of this compound in this respiratory smooth muscle tissue was found to be comparable to its effects in the guinea pig ileum and rat jejunum, showing an activity level about 0.6 times that of atropine. nih.gov
Investigations using an isolated, perfused mouse stomach model revealed that this compound inhibits both gastric acid secretion and gastric motility induced by the cholinergic agent bethanechol. nih.govnih.gov When compared to atropine, this compound demonstrated a different profile of activity on secretion versus motility. nih.gov
Both compounds inhibited bethanechol-induced gastric acid secretion within a similar concentration range. nih.govresearchgate.net However, this compound was notably more potent in inhibiting bethanechol-induced hypermotility, producing this effect at concentrations significantly lower than those required for atropine. nih.govresearchgate.net This suggests that this compound markedly inhibits gastric motility at concentrations lower than those that affect gastric secretion, a characteristic that distinguishes it from atropine. nih.gov
| Effect | Compound | Effective Concentration Range |
|---|---|---|
| Inhibition of Gastric Acid Secretion | This compound | Starting at 2 x 10-9 M |
| Atropine | Starting at 10-9 M | |
| Inhibition of Bethanechol-Induced Hypermotility | This compound | 10-11 M and above |
| Atropine | 2 x 10-9 M and above |
Studies on human tissues have confirmed this compound's potent anticholinergic activity. oup.comoup.com In isolated strips of human gastrointestinal muscle (stomach, jejunum, ileum, and colon) and myometrium (uterine muscle), this compound effectively antagonized contractions induced by acetylcholine (B1216132) (ACh). oup.com The antagonist potency was quantified by calculating pA2 values, which were found to be high in all tested tissues, indicating a strong affinity for muscarinic receptors. oup.comoup.com The antagonism was similar in both the longitudinal and circular muscle layers of the gastrointestinal tract. oup.com
| Tissue Preparation | pA2 Value |
|---|---|
| Gut Longitudinal Muscle | 9.1 |
| Gut Circular Muscle | 9.3 |
| Myometrium | 8.6 |
The pharmacological profile of this compound has been characterized in the mouse isolated urinary bladder. nih.gov In these studies, various muscarinic antagonists were tested for their ability to inhibit contractions induced by cholinergic agonists. The results demonstrated that contractions in this tissue are competitively antagonized by this compound. nih.gov The affinity of s-secoverine for the muscarinic receptors in the mouse bladder was determined by calculating its pKB value. nih.gov The findings from these antagonist studies suggest that the contractile responses in the male mouse urinary bladder are mediated predominantly by the M3 muscarinic receptor subtype. nih.gov
| Compound | Tissue Preparation | pKB Value |
|---|---|---|
| s-Secoverine | Mouse Isolated Urinary Bladder Smooth Muscle | 8.21 ± 0.09 |
Cell-Based Assays for Receptor Function and Signaling
In vitro studies have been crucial in elucidating the mechanism of action of this compound at the receptor level. Radioligand binding assays using rat heart and brain tissues have demonstrated that this compound interacts with muscarinic receptors. nih.gov These investigations aimed to determine if the selectivity observed in isolated tissues could be attributed to a specific affinity for muscarinic receptor subtypes.
The research utilized specific radioligands to probe different receptor types: [3H]N-methylscopolamine, the M1-selective antagonist [3H]pirenzepine for brain receptors, and the agonist [3H]oxotremorine-M for high-affinity sites in cardiac receptors. nih.gov The results indicated that this compound's interaction with muscarinic receptors is competitive and of high affinity, with a reported inhibitory constant (Ki) of 4.10(-9) M for both cardiac and brain receptors at concentrations up to 10(-6) M. nih.gov
| Receptor Type Investigated | Tissue Source | Finding | Affinity (Ki) |
|---|---|---|---|
| Muscarinic M1 Receptors | Rat Cerebral Cortex | Non-selective, high-affinity competitive antagonism | 4.10(-9) M |
| Muscarinic M2 Receptors | Rat Brain | Non-selective, high-affinity competitive antagonism | 4.10(-9) M |
| Muscarinic M2 Receptors | Rat Heart | Non-selective, high-affinity competitive antagonism | 4.10(-9) M |
Non-Human In Vivo Pharmacological Studies
This compound has been characterized as a neurotropic spasmolytic agent with specific antimuscarinic properties affecting the gastrointestinal tract. nih.gov In vitro experiments demonstrated its competitive antagonism against muscarinomimetics on the isolated guinea pig ileum and rat jejunum. nih.gov
In vivo studies confirmed these findings, showing that this compound's antimuscarinic activity on the ileum of guinea pigs, rats, and dogs was approximately 0.6 times as potent as atropine, regardless of whether it was administered parenterally or intraduodenally. nih.gov The action of this compound was observed to be rapid in onset, of long duration, and reversible. nih.gov
Beyond its neurotropic (antimuscarinic) action, this compound also exhibits a significant musculotropic (direct smooth muscle relaxant) activity. nih.gov This effect was found to be 3.3 to 13.3 times more potent than that of papaverine (B1678415) in the various organs studied. nih.gov In the isolated perfused stomach of the mouse, this compound inhibited bethanechol-induced hypermotility at very low concentrations (10(-11) M and above), which were lower than the concentrations of atropine required to produce the same effect (2 X 10(-9) M and above). nih.gov This suggests that this compound markedly inhibits gastric motility at lower doses than those that affect gastric acid secretion. nih.gov
| Animal Model/Tissue | Effect Observed | Relative Potency/Finding |
|---|---|---|
| Guinea Pig Ileum (In Vitro & In Vivo) | Antimuscarinic Activity | ~0.6 times the activity of Atropine. nih.gov |
| Rat Jejunum (In Vitro) | Antimuscarinic Activity | Competitive antagonism against muscarinomimetics. nih.gov |
| Rat Ileum (In Vivo) | Antimuscarinic Activity | ~0.6 times the activity of Atropine. nih.gov |
| Dog Ileum (In Vivo) | Antimuscarinic Activity | ~0.6 times the activity of Atropine. nih.gov |
| Mouse Isolated Stomach | Inhibition of Bethanechol-induced Hypermotility | Effective at lower concentrations (≥10-11 M) than Atropine (≥2x10-9 M). nih.gov |
| Various Organs (In Vitro & In Vivo) | Musculotropic Activity | 3.3–13.3 times the activity of Papaverine. nih.gov |
Specific studies directly investigating the effect of this compound on yawning behavior in mice are not prominently featured in the available scientific literature. Yawning is a complex behavior regulated by various neurotransmitter systems, including cholinergic and dopaminergic pathways. researchgate.net Given that this compound acts as a muscarinic antagonist, it has the potential to interact with the cholinergic pathways implicated in the modulation of yawning. However, without direct experimental evidence, any potential influence of this compound on this specific behavior remains speculative.
This compound has been shown to influence memory and cognitive processes in mice, as demonstrated in the one-trial passive avoidance test. nih.gov This test assesses memory retention by measuring an animal's ability to remember an aversive stimulus. nih.govresearchgate.net In these studies, this compound was administered immediately after the acquisition trial where a shock was delivered. nih.gov
The results showed that this compound improved the retention of the avoidance response when measured 24 hours later. nih.govnih.gov This memory-enhancing effect is attributed to its mechanism as a presynaptic muscarinic antagonist, which blocks muscarinic autoreceptors that normally inhibit the release of acetylcholine. nih.gov By blocking these autoreceptors, this compound enhances central cholinergic transmission, which is believed to facilitate memory consolidation. nih.gov The co-administration of this compound with the acetylcholinesterase inhibitor physostigmine (B191203) resulted in an augmented improvement in retention, further supporting the role of enhanced cholinergic activity. nih.gov In contrast, the non-selective muscarinic antagonist atropine tended to impair retention. nih.gov
| Study Focus | Animal Model | Key Finding | Proposed Mechanism |
|---|---|---|---|
| Effect of this compound on memory retention | Mouse | Improved retention of the passive avoidance response. nih.gov | Blockade of muscarinic autoreceptors, leading to enhanced acetylcholine release. nih.gov |
| Effect of this compound in combination with Physostigmine | Mouse | Augmented improvement in retention. nih.gov | Simultaneous blockade of autoreceptors and inhibition of acetylcholine breakdown. nih.gov |
| Effect of this compound in combination with Oxiracetam | Mouse | Significantly enhanced the memory-improving effects of this compound. nih.gov | Potential simultaneous activation of different cholinergic mechanisms. nih.gov |
Investigations into the general pharmacological properties of this compound have been conducted to assess its potential effects on various physiological systems, including pain pathways. The results of these studies indicate that this compound does not possess analgesic effects. nih.gov Pain modulation is a complex process involving multiple pathways, most notably the opioid system, which includes mu, delta, and kappa opioid receptors in the central and peripheral nervous systems. anesthesiologynews.com Analgesics typically act by engaging these or other specific pathways, such as those involving serotonin (B10506) and norepinephrine, to inhibit the transmission of pain signals. anesthesiologynews.comebmconsult.com The lack of observed analgesic or anti-inflammatory effects for this compound suggests that it does not significantly interact with these primary pain modulation pathways. nih.gov
General Pharmacological Assessments in Animals (e.g., cardiovascular effects, urinary bladder function, gastric emptying, normal peristalsis)
General pharmacological assessments in animal models reveal a specific spectrum of activity for this compound, particularly distinguishing its effects on smooth muscle in the gastrointestinal tract from its effects on other systems.
In terms of cardiovascular effects, in vitro binding studies on rat heart receptors have been conducted to understand this compound's interaction with muscarinic receptor subtypes. nih.gov These studies showed that this compound's interaction was competitive and of high affinity (Ki 4.10⁻⁹ M) for cardiac receptors. nih.gov The research concluded that this compound does not differentiate between M1, brain M2, and cardiac M2 receptors. nih.gov
Regarding urological function, in vivo experiments have demonstrated that this compound has almost no effect on the urinary bladder. nih.gov
Similarly, its impact on gastrointestinal motility under normal conditions appears to be minimal. nih.gov In vivo studies indicated that this compound has almost no effect on gastric emptying or normal peristalsis. nih.gov However, in an in vitro setting using the isolated perfused mouse stomach, this compound demonstrated a notable inhibitory effect on induced hypermotility. nih.gov It inhibited bethanechol-induced hypermotility at concentrations (10⁻¹¹ M and above) that were significantly lower than those of atropine (2 X 10⁻⁹ M and above). nih.gov
Table 2: Overview of this compound's General Pharmacological Effects in Animal Studies
| System/Function | Animal Model/Preparation | Key Findings |
|---|---|---|
| Cardiovascular | Rat heart and brain receptors nih.gov | Exhibits high, competitive affinity for cardiac muscarinic receptors (Ki 4.10⁻⁹ M); does not differentiate between M1, brain M2, and cardiac M2 receptor subtypes. nih.gov |
| Urinary Bladder Function | In vivo animal models nih.gov | Almost no effect observed. nih.gov |
| Gastric Emptying | In vivo animal models nih.gov | Almost no effect observed. nih.gov |
| Normal Peristalsis | In vivo animal models nih.gov | Almost no effect observed. nih.gov |
| Gastric Motility (Induced) | Isolated perfused mouse stomach nih.gov | Inhibited bethanechol-induced hypermotility at lower doses than atropine. nih.gov |
Metabolism and Biotransformation Research of Secoverine in Preclinical Models
Identification and Characterization of Secoverine Metabolites
A primary goal in preclinical studies is to identify the chemical structures of metabolites, which are the products of the body's enzymatic transformation of the parent drug. nih.gov This process, known as biotransformation, often converts drugs into more water-soluble compounds to facilitate their excretion. wikipedia.org Metabolite identification is crucial as these new compounds can have their own pharmacological or toxicological effects. nih.gov
Methodologies for Metabolite Assay
To detect and quantify a parent drug and its metabolites, various sensitive analytical techniques are employed. The choice of assay is critical for accurately characterizing the metabolic profile of a new chemical entity.
Stable Isotope Dilution (SIDA) : This is a powerful mass spectrometry-based technique used for accurate quantification. It involves synthesizing an isotopically labeled version of the analyte (the compound of interest), which is chemically identical to the natural compound but has a higher molecular weight. This labeled compound is used as an internal standard, added to a sample at the beginning of preparation. This method corrects for any loss of the substance during sample preparation and analysis, allowing for highly accurate measurements.
Receptor Binding Assays : These assays are used to determine if metabolites retain affinity for the parent drug's biological target. nih.gov Such assays measure the binding of a radiolabeled ligand to its receptor. By introducing a metabolite into this system, researchers can determine if it competes with the radiolabeled ligand for the same binding site, thereby assessing its potential to exert similar pharmacological effects as the parent compound. nih.gov While not a direct measure of metabolite concentration, these assays provide crucial information about the biological activity of the metabolites.
Detection of Phase I and Phase II Metabolites
Drug metabolism is broadly categorized into two phases of biochemical reactions that aim to make compounds more water-soluble for easier elimination. wikipedia.orgnih.gov
Phase I Metabolism : These reactions, also known as functionalization reactions, introduce or expose polar functional groups (like -OH, -NH2, -SH) on the drug molecule. researchgate.net The primary reactions include oxidation, reduction, and hydrolysis, which are mainly catalyzed by the cytochrome P450 (CYP) family of enzymes found in high concentrations in the liver. unl.eduyoutube.comspringernature.com These modifications can result in metabolites that are pharmacologically active or, in some cases, toxic. nih.gov
Phase II Metabolism : In this phase, also known as conjugation, the modified compounds from Phase I (or the parent drug if it already has a suitable functional group) are coupled with endogenous molecules. jumedicine.com Common conjugation reactions include glucuronidation (the most common), sulfation, acetylation, and conjugation with glutathione (B108866). nih.gov These reactions, catalyzed by transferase enzymes, significantly increase the polarity and molecular weight of the metabolite, rendering it less active and more readily excretable in urine or bile. jumedicine.com
The detection and structural elucidation of these metabolites typically involve advanced analytical techniques, with Liquid Chromatography coupled with Mass Spectrometry (LC-MS) being the most powerful tool for rapid and sensitive analysis of biological fluids. researchgate.net
Metabolic Pathways in Non-Human Biological Systems
To predict a drug's behavior in humans, its metabolism is first studied extensively in non-human biological systems. This involves both in vitro (in a controlled lab environment) and in vivo (in a living organism) models.
In Vitro Metabolism Studies Using Animal-Derived Tissues/Cells
In vitro systems provide a simplified and controlled environment to investigate metabolic pathways without the complexities of a whole organism. researchgate.net These studies are essential for early screening and for understanding the specific enzymes involved in a drug's biotransformation. nih.gov
Hepatocytes : Primary liver cells, or hepatocytes, are considered a gold standard for in vitro metabolism studies because they contain the full complement of Phase I and Phase II metabolic enzymes. nih.gov Incubating a drug with hepatocytes from different species (e.g., rat, mouse, dog) allows researchers to identify metabolites and estimate the rate of metabolism.
Liver Microsomes : These are subcellular fractions isolated from the endoplasmic reticulum of liver cells. unl.edu They are a rich source of cytochrome P450 enzymes and are widely used to study Phase I oxidative metabolism. springernature.comresearchgate.netnih.gov Experiments with liver microsomes are crucial for determining metabolic stability and identifying the specific CYP enzymes responsible for a drug's breakdown. nih.gov
The table below illustrates the type of data that can be generated from an in vitro stability assay using liver microsomes from different species.
Table 1: Illustrative Metabolic Stability of this compound in Liver Microsomes (Note: Data is hypothetical and for illustrative purposes only)
| Species | Incubation Time (min) | Parent Compound Remaining (%) | Calculated Half-Life (min) | Intrinsic Clearance (μL/min/mg protein) |
|---|---|---|---|---|
| Mouse | 60 | 25% | 28 | 24.8 |
| Rat | 60 | 45% | 52 | 13.3 |
| Dog | 60 | 70% | 115 | 6.0 |
| Monkey | 60 | 65% | 98 | 7.1 |
| Human | 60 | 60% | 86 | 8.1 |
In Vivo Metabolic Fate in Animal Models
In vivo studies in animal models such as mice and rats are essential to understand the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME) in a whole organism. nih.govnih.gov Following administration of the compound, biological samples (plasma, urine, and feces) are collected over time. mdpi.com Analysis of these samples reveals the major circulating metabolites, their concentrations, and the primary routes of elimination from the body. mdpi.com This information is critical for ensuring that the animal species used in toxicology studies are exposed to a similar metabolic profile as what is anticipated in humans. researchgate.net
Comparative Metabolism Across Preclinical Species
Significant differences can exist in how different species metabolize the same drug, primarily due to variations in the expression and activity of metabolic enzymes like the CYP450s. mdpi.com Therefore, comparative metabolism studies are conducted across several preclinical species (e.g., mouse, rat, dog, monkey) and compared with data from human-derived in vitro systems. mdpi.com The goal is to select the animal species that most closely resembles the human metabolic profile for definitive toxicology studies. researchgate.net Identifying a species with a similar metabolite profile helps ensure that the safety testing is relevant and predictive of potential outcomes in humans. nuvisan.com
The following table provides a hypothetical comparison of metabolites found in different species.
Table 2: Illustrative Comparative Metabolite Profile of this compound (Note: Data is hypothetical and for illustrative purposes only. M1, M2, etc., represent different potential metabolites.)
| Metabolite | Biotransformation Pathway | Mouse | Rat | Dog | Human (in vitro) |
|---|---|---|---|---|---|
| M1 | Oxidation (Phase I) | ++ | ++ | + | ++ |
| M2 | N-Dealkylation (Phase I) | + | + | +++ | + |
| M3 | Glucuronidation (Phase II) | +++ | +++ | + | +++ |
| M4 | Hydrolysis (Phase I) | - | - | ++ | - |
Key: +++ (Major), ++ (Moderate), + (Minor), - (Not Detected)
This comparative approach is fundamental to drug development, helping to bridge the gap between preclinical findings and clinical outcomes. researchgate.net
Enzymatic Transformations Involved in this compound Metabolism
The biotransformation of xenobiotics, including pharmaceutical compounds like this compound, typically involves a series of enzymatic reactions categorized into Phase I and Phase II metabolism. While direct studies on this compound are scarce, the enzymatic processes that are likely involved can be inferred from the general principles of drug metabolism.
Phase I reactions, which include oxidation, reduction, and hydrolysis, are primarily catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes. These enzymes are abundant in the liver and are responsible for the metabolism of a vast number of drugs. It is highly probable that this compound undergoes oxidative metabolism mediated by one or more CYP450 isoforms. However, without specific in vitro studies using human liver microsomes or recombinant CYP isoforms, it is not possible to identify the specific enzymes (e.g., CYP3A4, CYP2D6, etc.) involved in its biotransformation.
Furthermore, the chemical structure of this compound may make it a substrate for other Phase I enzymes. For instance, if the compound contains ester or amide linkages, it could be subject to hydrolysis by esterases or amidases present in various tissues, including the liver, plasma, and gastrointestinal tract.
Following Phase I reactions, the resulting metabolites, which are often more polar, can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules such as glucuronic acid, sulfate, or glutathione, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs). These conjugation processes further increase the water solubility of the metabolites, facilitating their excretion from the body.
Detailed Research Findings
A diligent search of scientific databases and literature has not yielded specific preclinical research findings that detail the enzymatic transformations of this compound. Consequently, data on the kinetics of this compound metabolism by specific enzymes, the identification of its primary metabolites in preclinical models, or quantitative data on the contribution of different enzymatic pathways are not available to be presented in a detailed format.
Data Tables
Due to the absence of specific research data on the metabolism of seoverine, it is not possible to generate interactive data tables detailing the enzymatic transformations. Such tables would typically include information on the specific enzymes involved, their kinetic parameters (e.g., Km, Vmax), and the rate of formation of different metabolites, none of which is publicly available for this compound.
Advanced Research Methodologies and Future Academic Directions for Secoverine
Application of Advanced Biophysical Techniques for Ligand-Receptor Interaction Studies
A precise understanding of the binding kinetics and thermodynamics of secoverine with muscarinic acetylcholine (B1216132) receptors (mAChRs) is fundamental. Advanced biophysical techniques offer the capability to dissect these interactions with high resolution.
Surface Plasmon Resonance (SPR): This technique can be employed for the real-time, label-free analysis of the binding kinetics between this compound and its receptor targets. mdpi.comnih.gov By immobilizing purified muscarinic receptors, SPR can determine the association (k_on) and dissociation (k_off) rate constants of this compound, providing a detailed kinetic profile of the binding event. nih.gov This information is crucial for understanding the duration of action and for comparing the binding dynamics of this compound with other muscarinic ligands. proquest.com
Isothermal Titration Calorimetry (ITC): ITC is a powerful tool for characterizing the thermodynamic parameters of the this compound-receptor interaction. nih.gov A single ITC experiment can directly measure the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. tainstruments.commalvernpanalytical.com This thermodynamic signature provides insights into the driving forces behind the binding process, which is invaluable for lead optimization in drug discovery. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution NMR spectroscopy offers a versatile platform for studying protein-ligand interactions at an atomic level. nih.govcreative-biostructure.com Techniques such as Chemical Shift Perturbation (CSP) can be used to map the binding site of this compound on the muscarinic receptor. nih.gov Furthermore, ligand-observed NMR methods like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY) are particularly useful for screening and characterizing weak to moderate binding interactions. creative-biostructure.com
| Biophysical Technique | Parameter Measured | Potential Insight for this compound Research |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Association rate (k_on), Dissociation rate (k_off), Affinity (K_D) | Real-time kinetics of this compound binding to muscarinic receptor subtypes. |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (K_D), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Thermodynamic driving forces of the this compound-receptor interaction. |
| NMR Spectroscopy | Chemical Shift Perturbations, Nuclear Overhauser Effects (NOEs) | Atomic-level mapping of the this compound binding site on the receptor. |
Computational Chemistry and Molecular Dynamics Simulations for Mechanistic Insights
Computational approaches provide a powerful avenue for exploring the molecular basis of this compound's action and for guiding the design of novel analogues.
Molecular Docking: This technique can be used to predict the preferred binding pose of this compound within the binding pocket of different muscarinic receptor subtypes. researchgate.netresearchgate.netsurrey.ac.uk By understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the this compound-receptor complex, researchers can gain insights into the structural determinants of its affinity and selectivity. surrey.ac.uk
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the this compound-receptor complex, revealing conformational changes that occur upon ligand binding. nih.govnih.govresearchgate.net These simulations can elucidate the allosteric effects of this compound binding and help to understand how it modulates receptor function. nih.govqub.ac.uk Long-timescale MD simulations are particularly valuable for studying the entire binding and unbinding process, offering a more complete picture of the interaction dynamics. osti.gov
| Computational Method | Objective | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict the binding mode of this compound at muscarinic receptors. | Identification of key interacting residues and the binding orientation of this compound. |
| Molecular Dynamics (MD) Simulations | Investigate the dynamic behavior of the this compound-receptor complex. | Understanding of conformational changes, allosteric effects, and ligand-induced signaling bias. |
| Homology Modeling | Generate 3D models of muscarinic receptor subtypes for which crystal structures are unavailable. | Enabling structure-based drug design for this compound analogues targeting specific receptor subtypes. |
Targeted Synthesis of Chiral and Stereoisomerically Pure this compound Analogues for Receptor Probing
The synthesis of chiral and stereoisomerically pure analogues of this compound is a critical step in elucidating the stereochemical requirements for its interaction with muscarinic receptors. nih.govmdpi.commdpi.com Asymmetric synthesis methodologies can be employed to produce enantiomerically pure forms of this compound and its derivatives. nih.govresearchgate.net These stereoisomers can then be used to probe the chiral recognition properties of the muscarinic receptor binding site, potentially leading to the development of more potent and selective ligands.
Investigation of this compound's Influence on Cellular Signaling Cascades and Gene Expression
The binding of this compound to muscarinic receptors initiates a cascade of intracellular signaling events. nih.govslideshare.netwikipedia.orgcreative-diagnostics.comcusabio.com Muscarinic receptors are G protein-coupled receptors (GPCRs) that can signal through various pathways, including the cAMP and phosphatidylinositol pathways. wikipedia.org Future research should focus on delineating the specific signaling pathways modulated by this compound in different cell types. This can be achieved by measuring the levels of second messengers, such as cAMP and inositol (B14025) phosphates, and by monitoring the activation of downstream kinases. Furthermore, investigating the impact of this compound on gene expression through techniques like transcriptomics can provide a global view of its cellular effects and potentially uncover novel therapeutic applications. frontiersin.org
Exploration of this compound's Utility as a Pharmacological Tool for Muscarinic Receptor Research
The development of subtype-selective muscarinic receptor ligands has been a long-standing challenge in pharmacology. nih.govacs.orgnih.gov While this compound's precise subtype selectivity profile requires further characterization with modern techniques, its unique pharmacological properties may make it a valuable tool for probing the function of specific muscarinic receptor subtypes. daneshyari.com By comparing the effects of this compound with those of known subtype-selective agonists and antagonists, researchers can gain a better understanding of the physiological roles of different muscarinic receptors in various tissues and disease states.
Development of Novel Analytical Methods for this compound and its Metabolites in Biological Matrices
To fully understand the pharmacokinetic and pharmacodynamic properties of this compound, robust and sensitive analytical methods are required for its quantification in biological matrices such as plasma and urine. researchgate.netnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective analysis of drugs and their metabolites. nih.govtechnologynetworks.com The development and validation of an LC-MS/MS method for this compound would enable detailed pharmacokinetic studies, including the determination of its absorption, distribution, metabolism, and excretion profiles. nih.govshimadzu.com
Q & A
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism in complex systems?
- Methodological Answer :
- Data Integration : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link transcriptomic/proteomic changes.
- Network Modeling : Use tools like Cytoscape to visualize interaction networks.
- Validation : Confirm key nodes via CRISPR/Cas9 knockouts or pharmacological inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
